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molecular formula C8H5BrClNO3 B8534796 2-Bromo-2'chloro-5'-nitroacetophenone

2-Bromo-2'chloro-5'-nitroacetophenone

Cat. No. B8534796
M. Wt: 278.49 g/mol
InChI Key: GOUKYGXFXFADHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273743B2

Procedure details

Procedure A was performed with 2′-chloro-5′-nitro-acetophenone (4.0 g, 20 mmol) and bromine (1.13 ml, 22 mmol). The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:4) to afford the desired 2-bromo-2′chloro-5′-nitroacetophenone (5.4 g, 19.2 mmol).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12].[Br:14]Br>>[Br:14][CH2:12][C:11]([C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1])=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Step Two
Name
Quantity
1.13 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:4)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.2 mmol
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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